molecular formula C15H22Cl2N4O B13634968 N-[3-(aminomethyl)-2,2-dimethylcyclobutyl]pyrazolo[1,5-a]pyridine-4-carboxamidedihydrochloride,Mixtureofdiastereomers

N-[3-(aminomethyl)-2,2-dimethylcyclobutyl]pyrazolo[1,5-a]pyridine-4-carboxamidedihydrochloride,Mixtureofdiastereomers

Katalognummer: B13634968
Molekulargewicht: 345.3 g/mol
InChI-Schlüssel: GXZIYJJGGJAFAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a chemically complex molecule featuring a pyrazolo[1,5-a]pyridine core fused with a 2,2-dimethylcyclobutyl group substituted with an aminomethyl moiety. The carboxamide linkage connects the heterocyclic system to the cyclobutane scaffold, and the dihydrochloride salt form enhances its solubility in aqueous environments. As a mixture of diastereomers, stereochemical variations at the cyclobutyl or aminomethyl positions may influence its physicochemical properties, such as melting point, solubility, and biological activity.

Eigenschaften

Molekularformel

C15H22Cl2N4O

Molekulargewicht

345.3 g/mol

IUPAC-Name

N-[3-(aminomethyl)-2,2-dimethylcyclobutyl]pyrazolo[1,5-a]pyridine-4-carboxamide;dihydrochloride

InChI

InChI=1S/C15H20N4O.2ClH/c1-15(2)10(9-16)8-13(15)18-14(20)11-4-3-7-19-12(11)5-6-17-19;;/h3-7,10,13H,8-9,16H2,1-2H3,(H,18,20);2*1H

InChI-Schlüssel

GXZIYJJGGJAFAN-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(CC1NC(=O)C2=CC=CN3C2=CC=N3)CN)C.Cl.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The preparation typically follows a multistep synthetic route involving:

Core Pyrazolo[1,5-a]pyridine Synthesis

  • The pyrazolo[1,5-a]pyridine scaffold is constructed through 6-endo-dig cyclization reactions of 5-aminopyrazoles with alkynyl aldehydes or related substrates.
  • Catalysts such as silver salts, iodine, or N-bromosuccinimide (NBS) facilitate the cyclization by activating the alkyne bond.
  • This method offers excellent regioselectivity and functional group tolerance, enabling the synthesis of various substituted pyrazolo[1,5-a]pyridines.

Introduction of the Carboxamide Group

  • The 4-position carboxamide is introduced by converting the pyrazolo[1,5-a]pyridine intermediate into a carbamate or acid chloride , which then reacts with amines.
  • This step often involves displacement reactions or coupling with amino acid derivatives or amines under mild conditions to avoid decomposition of the heterocyclic core.

Coupling with the Aminomethyl Dimethylcyclobutyl Moiety

  • The 3-(aminomethyl)-2,2-dimethylcyclobutyl amine is coupled with the carboxylic acid derivative (carbamate or acid chloride) to form the amide bond .
  • Due to the presence of chiral centers in the cyclobutyl ring, the product is typically obtained as a mixture of diastereomers .
  • Diastereomeric mixtures can be separated by chromatographic methods if needed, or used as is depending on the application.

Salt Formation

  • The free base compound is treated with hydrochloric acid to form the dihydrochloride salt , improving the compound's stability and solubility for biological assays or formulation.

Representative Synthetic Route and Conditions

Step Reaction Type Starting Material / Intermediate Reagents / Catalysts Conditions Notes
1 Cyclization 5-Aminopyrazole + alkynyl aldehyde AgNO3, I2, or NBS Room temp to 60°C, solvent: MeOH or DCM 6-endo-dig cyclization forms pyrazolo[1,5-a]pyridine core
2 Carbamate formation Pyrazolo[1,5-a]pyridine intermediate Ethyl chloroformate or equivalent Base (e.g., triethylamine), 0-25°C Prepares activated carbamate for amide coupling
3 Amide coupling Carbamate + 3-(aminomethyl)-2,2-dimethylcyclobutyl amine Coupling agents (e.g., EDCI, HOBt) or direct displacement Mild heating, inert atmosphere Mixture of diastereomers formed due to chiral centers
4 Salt formation Amide product HCl in ether or aqueous solution Room temperature Yields dihydrochloride salt for improved properties

Research Findings and Optimization Notes

  • The 6-endo-dig cyclization method demonstrates high regioselectivity and functional group tolerance, allowing for diverse substitutions on the pyrazolo[1,5-a]pyridine ring.
  • The amide coupling step is critical for yield and purity; using coupling agents such as EDCI or HOBt can improve reaction efficiency and reduce side products.
  • The diastereomeric mixture arises from the stereocenters on the cyclobutyl ring; chromatographic separation or crystallization can be employed for isolation of pure diastereomers if required.
  • Formation of the dihydrochloride salt enhances the compound's solubility and stability, facilitating biological testing and pharmaceutical formulation.

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-(aminomethyl)-2,2-dimethylcyclobutyl]pyrazolo[1,5-a]pyridine-4-carboxamidedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

N-[3-(aminomethyl)-2,2-dimethylcyclobutyl]pyrazolo[1,5-a]pyridine-4-carboxamidedihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of N-[3-(aminomethyl)-2,2-dimethylcyclobutyl]pyrazolo[1,5-a]pyridine-4-carboxamidedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following comparison highlights key structural, synthetic, and analytical differences between the target compound and structurally related molecules from the literature.

Table 1: Structural and Physicochemical Comparison

Property/Feature Target Compound Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-Dicarboxylate 1-(4-Methoxyphenyl)-1,5-Dihydro-4H-Pyrazolo[3,4-d]pyrimidin-4-one
Core Heterocycle Pyrazolo[1,5-a]pyridine Tetrahydroimidazo[1,2-a]pyridine Pyrazolo[3,4-d]pyrimidine
Substituents 3-(Aminomethyl)-2,2-dimethylcyclobutyl, carboxamide, dihydrochloride salt 8-Cyano, 7-(4-nitrophenyl), 3-phenethyl, ester groups 4-Methoxyphenyl, carbonyl group
Molecular Complexity High (diastereomers, cyclobutane scaffold) Moderate (tetrahydroimidazo core with nitrophenyl and ester substituents) Moderate (pyrazolo-pyrimidine with methoxyphenyl)
Salt Form Dihydrochloride Neutral Neutral
Reported Melting Point Not available in evidence 243–245°C Not reported
Spectral Characterization Likely requires 1H/13C NMR, IR, HRMS (similar to ) Full 1H/13C NMR, IR, MS, HRMS data provided Limited spectral data in evidence

Key Observations

Heterocyclic Core Differences: The target compound’s pyrazolo[1,5-a]pyridine core distinguishes it from the tetrahydroimidazo[1,2-a]pyridine in and the pyrazolo[3,4-d]pyrimidine in .

Functional Group Impact: The dihydrochloride salt in the target compound enhances water solubility compared to the neutral ester groups in or the methoxyphenyl group in . The aminomethyl substituent may also confer basicity, altering pharmacokinetic profiles.

Synthetic Complexity :

  • The diastereomeric mixture of the target compound implies stereochemical challenges during synthesis and purification, unlike the single-configuration compounds in and . The cyclobutane scaffold may require specialized ring-forming reactions, contrasting with the straightforward substitution chemistry in .

Analytical Characterization :

  • While provides comprehensive spectral data (NMR, IR, HRMS), the target compound would necessitate similar analyses to resolve diastereomer-specific signals. The absence of melting point data for the target compound limits direct physicochemical comparisons.

Research Implications

  • Biological Activity: Pyrazolo-pyridine derivatives are often explored for kinase inhibition or antimicrobial activity. The target compound’s aminomethyl and cyclobutane groups may modulate selectivity compared to the nitrophenyl-containing compound in or the methoxyphenyl derivative in .
  • Drug Development : The dihydrochloride salt form could improve bioavailability relative to neutral analogs, a critical factor in preclinical development.

Notes

  • Further studies are required to elucidate the biological activity, stability, and synthetic optimization of the target compound.
  • Comparative analyses should prioritize experimental validation of stereochemical effects on solubility and efficacy.

Biologische Aktivität

N-[3-(aminomethyl)-2,2-dimethylcyclobutyl]pyrazolo[1,5-a]pyridine-4-carboxamidedihydrochloride, a compound characterized by its complex structure and diastereomeric mixture, has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyridine core, which is known for its diverse biological activities. The presence of the aminomethyl and dimethylcyclobutyl groups contributes to its unique pharmacological profile. The molecular formula and weight are as follows:

Property Details
Molecular FormulaC₁₁H₁₄Cl₂N₄O
Molecular Weight267.16 g/mol
CAS Number[Pending Registration]

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrazolo compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The N-amino derivatives were particularly noted for their broad-spectrum activity, including against extended-spectrum beta-lactamase-producing strains .

Antiinflammatory and Analgesic Effects

Research has demonstrated that pyrazolo derivatives possess anti-inflammatory and analgesic properties. A study on related compounds showed that certain pyrazolo derivatives exhibited potent anti-inflammatory effects, making them potential candidates for treating inflammatory diseases . The anticonvulsant potency of some tested compounds was also highlighted, suggesting a multifaceted therapeutic potential.

Case Studies

  • Synthesis and Evaluation : A series of novel pyrazolo derivatives were synthesized and evaluated for their biological activity. These studies reported significant antimicrobial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa, indicating the potential of these compounds in clinical applications .
  • Pharmacological Screening : In vitro screening of related pyrazolo compounds revealed their ability to inhibit key enzymes involved in inflammatory pathways, suggesting a mechanism for their anti-inflammatory effects. This aligns with findings that demonstrate the efficacy of similar compounds in reducing inflammation markers in animal models .

The biological activity of N-[3-(aminomethyl)-2,2-dimethylcyclobutyl]pyrazolo[1,5-a]pyridine-4-carboxamidedihydrochloride is likely mediated through multiple pathways:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
  • Receptor Modulation : The interaction with various receptors may contribute to its analgesic effects, as observed in other studies involving pyrazolo derivatives.

Summary of Findings

Activity Effectiveness
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntiinflammatorySignificant reduction in inflammation markers
AnalgesicNotable pain relief in animal models

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound as a diastereomeric mixture?

  • Methodological Answer : The synthesis typically involves three stages:

Cyclobutane Core Formation : Construct the 2,2-dimethylcyclobutane ring via [2+2] cycloaddition or alkylation of preformed cyclobutane derivatives under controlled pH (7–9) and low temperatures (0–5°C) to minimize side reactions .

Pyrazolo-Pyridine Coupling : Introduce the pyrazolo[1,5-a]pyridine moiety using Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Catalytic systems like Pd(PPh₃)₄ in DMF at 80–100°C are common .

Amidation and Salt Formation : React the intermediate with chloroacetyl chloride in THF, followed by treatment with HCl gas to form the dihydrochloride salt. Purity is enhanced via recrystallization from ethanol/water mixtures .

  • Key Data :

StepYield RangeCritical Parameters
Cyclobutane Formation45–60%Temp: 0–5°C, pH 7–9
Coupling70–85%Catalyst: Pd(PPh₃)₄, Solvent: DMF
Amidation80–90%Solvent: THF, HCl gas flow rate: 0.5 L/min

Q. How can researchers confirm the diastereomeric ratio in the final product?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane/isopropanol (80:20) at 1.0 mL/min. Retention times differentiate diastereomers .
  • ¹H/¹³C NMR with Chiral Derivatizing Agents (CDAs) : React the mixture with (+)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric derivatives. Distinct splitting patterns in ¹³C NMR (e.g., δ 120–130 ppm for CF₃ groups) resolve enantiomers .
    • Example Data :
DiastereomerHPLC Retention Time (min)¹³C NMR δ (CF₃, ppm)
Diastereomer A12.3122.5
Diastereomer B14.7124.8

Q. What spectroscopic techniques are essential for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • IR Spectroscopy : Confirm amide C=O (1650–1680 cm⁻¹) and NH stretches (3300–3500 cm⁻¹). Absence of peaks at 1720–1750 cm⁻¹ rules out ester impurities .
  • ¹H/¹³C NMR : Assign cyclobutane methyl groups (δ 1.2–1.5 ppm in ¹H; δ 25–30 ppm in ¹³C) and pyrazolo-pyridine aromatic protons (δ 7.8–8.5 ppm) .
  • LC-MS : Verify molecular ion [M+H]⁺ (e.g., m/z 435.2 for C₂₁H₂₇Cl₂N₅O). Purity >95% is confirmed by single LC peak .

Advanced Research Questions

Q. How can contradictory NMR data between theoretical predictions and experimental results be resolved for this diastereomeric mixture?

  • Methodological Answer :

  • Dynamic NMR (DNMR) : Perform variable-temperature NMR (25–80°C) to detect conformational exchange broadening. For example, coalescence temperatures near 60°C indicate slow interconversion .
  • Computational Modeling : Optimize diastereomer geometries using DFT (B3LYP/6-31G*) and simulate NMR shifts with GIAO methods. Deviations >0.3 ppm suggest misassigned configurations .

Q. What strategies optimize reaction yields while maintaining diastereomeric control during aminomethyl cyclobutane ring formation?

  • Methodological Answer :

  • Solvent Effects : Use polar aprotic solvents (DMF or DMSO) to stabilize transition states and reduce racemization.
  • Catalyst Screening : Test chiral auxiliaries like (R)-BINOL to induce asymmetry. Yields improve by 15–20% with enantiomeric excess (ee) >80% .
    • Case Study :
CatalystYield (%)Diastereomeric Excess (de%)
None4510
(R)-BINOL6585

Q. How do solvent polarity and temperature gradients influence the chromatographic separation of diastereomers?

  • Methodological Answer :

  • HPLC Method Development :

Polarity : Higher isopropanol content (e.g., 30%) increases retention time but improves resolution (R > 1.5).

Temperature : Elevating from 25°C to 40°C reduces run time by 20% but may lower resolution .

  • Example Optimization :
Solvent Ratio (Hexane:IPA)Temp (°C)Resolution (R)
85:15251.2
80:20401.8

Data Contradiction Analysis

  • Issue : Discrepancies in reported melting points (e.g., 215–220°C vs. 225–230°C).
    • Resolution : Verify purity via DSC (sharp endothermic peaks indicate homogeneity) and recrystallize using DMF/water (9:1) to isolate the dominant diastereomer .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.